methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-27-18(24)21-8-7-10-12(9-21)28-17(14(10)15(19)22)20-16(23)11-5-3-4-6-13(11)29(2,25)26/h3-6H,7-9H2,1-2H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXXOKHGBFOOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available scientific literature.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thieno and pyridine ring structure. The presence of the methylsulfonyl and carbamoyl groups contributes to its unique chemical properties and biological activities.
1. Anticholinesterase Activity
One of the primary biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can exhibit significant AChE inhibitory activity, potentially slowing down neurodegeneration by increasing acetylcholine levels in the synaptic cleft .
2. Anticancer Properties
Studies have suggested that thieno[2,3-c]pyridine derivatives possess anticancer properties. For instance, the ability of similar compounds to induce apoptosis in cancer cells has been documented. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Inhibitors of certain inflammatory pathways have been shown to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of AChE : By blocking the enzyme's activity, the compound increases acetylcholine levels, enhancing cholinergic transmission.
- Induction of Apoptosis : It may activate intrinsic apoptotic pathways in cancer cells.
- Modulation of Inflammatory Mediators : The compound could interfere with signaling pathways that regulate inflammation.
Case Studies
Several studies have explored the biological effects of thieno[2,3-c]pyridine derivatives:
Scientific Research Applications
Anticancer Properties
Research indicates that methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibits significant anticancer activity.
- In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For example, it has been effective against human medullary thyroid carcinoma cells, significantly reducing cell viability when combined with standard chemotherapeutic agents like staurosporine.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Induction of apoptosis |
| A549 | 4.5 | Modulation of apoptotic pathways |
Antiviral Activity
The compound has also demonstrated antiviral properties, particularly against SARS-CoV-2:
- Molecular docking studies revealed strong binding affinities to viral proteins, suggesting potential inhibition of viral replication by targeting the main protease and spike glycoprotein.
| Viral Target | Binding Affinity (kcal/mol) |
|---|---|
| Main Protease (Mpro) | -9.5 |
| Spike Glycoprotein | -8.7 |
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) : Inhibitory assays indicate that the compound effectively inhibits COX enzymes, suggesting applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study involving human medullary thyroid carcinoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study emphasized its role in enhancing the effects of standard chemotherapeutic agents by sensitizing resistant cells to apoptosis.
Case Study 2: Antiviral Activity
In another investigation focusing on SARS-CoV-2, compounds structurally related to this compound were assessed for their binding affinities using molecular docking simulations. Results indicated that some derivatives exhibited strong binding energies, supporting their potential as therapeutic agents against COVID-19.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and what reagents/conditions are critical?
- Methodology : The synthesis typically involves:
Core formation : Cyclization of thiophene and pyridine precursors under anhydrous conditions (e.g., tetrahydrofuran, inert atmosphere) to construct the thieno[2,3-c]pyridine scaffold .
Functionalization : Sequential reactions, such as amidation using 2-(methylsulfonyl)benzoyl chloride and carbamoylation with methyl carbamate, under controlled temperatures (0–5°C) to avoid side reactions .
Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane .
- Critical Reagents : Sulfonyl chlorides for sulfonamide formation, carbamates for carbamoyl introduction, and catalysts like sodium hydride for substitution reactions .
Q. How is the molecular structure of this compound validated, and what analytical techniques are employed?
- Methodology :
- NMR Spectroscopy : - and -NMR confirm substituent positions and integration ratios (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the fused thienopyridine ring system .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] ion matching calculated values) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- Antitumor Assays : IC values against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with mechanisms involving apoptosis induction (caspase-3 activation) and cell cycle arrest (G1/S phase) .
- Anti-inflammatory Screening : COX-2 inhibition assays using recombinant enzymes, with comparison to reference drugs like celecoxib .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodology :
- Design of Experiments (DoE) : Multivariate analysis to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
- Table: Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (amidation) | Prevents hydrolysis |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalyst | 1.2 eq. NaH | Accelerates substitution |
- Purification : Use of preparative HPLC with C18 columns for >98% purity .
Q. How can contradictory data in biological activity (e.g., varying IC across studies) be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare analogs with modified substituents (e.g., methylsulfonyl vs. methoxy groups) to identify critical pharmacophores .
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
Q. What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?
- Methodology :
- Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., EGFR, VEGFR) to measure binding affinity () .
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Pathway Analysis : RNA-seq or Western blotting to assess downstream signaling (e.g., MAPK/ERK pathway modulation) .
Safety and Handling
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
